Magnesium, diethyl-

Description

BenchChem offers high-quality Magnesium, diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

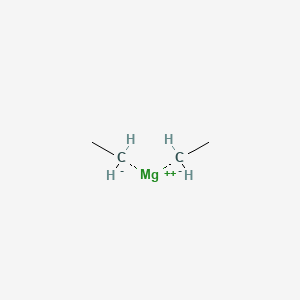

magnesium;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Mg/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPASUVGCQPFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].C[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060318 | |

| Record name | Magnesium, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-18-6 | |

| Record name | Diethylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE3B0ORY4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Regioselectivity: 1,2 Vs. 1,4 Addition

In the reaction of organomagnesium reagents with α,β-unsaturated ketones, two primary pathways compete: 1,2-addition across the carbonyl group and 1,4-conjugate addition to the β-carbon. The composition of the reagent in solution can tip the balance between these pathways. It has been proposed that the dialkylmagnesium species preferentially undergoes 1,4-addition, while the alkylmagnesium halide may favor 1,2-addition. caltech.edu Although the observed effects can sometimes be small, the principle holds that shifting the Schlenk equilibrium, for instance by adding agents like dioxane to precipitate MgX₂, can be a strategy to enhance conjugate addition. caltech.eduwikipedia.org

Diastereoselectivity and the Halide Effect

Recent studies have highlighted that the magnesium halide component of the equilibrium is not a passive spectator but can actively participate in the transition state, thereby influencing stereochemical outcomes. This "halide effect" is particularly evident in diastereoselective additions. Investigations into the addition of methylmagnesium halides to β-hydroxy ketones revealed that the choice of halide (Cl, Br, or I) has a profound impact on the diastereomeric ratio of the resulting 1,3-diol product. nih.gov Specifically, alkylmagnesium iodide reagents were found to afford the highest levels of selectivity. nih.gov This suggests that the Lewis acidity of the chelated magnesium center, which is crucial for organizing the transition state, can be modulated by the identity of the halide ion present in the equilibrium. nih.govacs.org

Table 2: Influence of Magnesium Halide on Diastereoselectivity in the Addition of MeMgX to a β-Hydroxy Ketone

| Reagent | Diastereomeric Ratio (syn:anti) |

|---|---|

| MeMgCl | ~2.5 : 1 |

| MeMgBr | Intermediate |

| MeMgI | Highest Selectivity |

This table summarizes the general trend observed in the diastereoselective addition of alkylmagnesium halides to β-hydroxy ketones, where the iodide variant provides superior stereocontrol. nih.gov

In zirconium-catalyzed carbomagnesiation reactions, comparisons between the reactivity of diethylmagnesium and ethylmagnesium bromide have been a point of interest, further implying that the specific nature of the organomagnesium reagent, as dictated by the Schlenk equilibrium, can lead to different activities and selectivities in catalyzed processes. researchgate.net

Structural Elucidation and Bonding Characteristics of Diethylmagnesium

Solution-Phase Structural Dynamics and Aggregation Behavior

In solution, diethylmagnesium does not typically exist as a simple, discrete monomer. Instead, it engages in complex association and equilibrium processes, which are profoundly influenced by the nature of the solvent.

Molecular Association and Dimeric Species in Ethereal and Non-Ethereal Solutions

The aggregation state of diethylmagnesium is a function of solvent coordination. In the solid state, and likely in non-coordinating hydrocarbon solvents, diethylmagnesium exists as a polymeric chain where ethyl groups bridge between tetrahedral magnesium centers. wikipedia.org This association is a consequence of the electron-deficient nature of the magnesium atom, which seeks to satisfy its coordination sphere.

The Schlenk Equilibrium: Theoretical and Experimental Investigations Pertaining to Dialkylmagnesium Compounds

Diethylmagnesium is a central component of the well-known Schlenk equilibrium, a fundamental concept in Grignard chemistry. This equilibrium describes the disproportionation of an alkylmagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org

2 EtMgX ⇌ (C₂H₅)₂Mg + MgX₂

The position of this equilibrium is strongly dependent on the solvent, temperature, and the nature of the alkyl and halide groups. wikipedia.org

Experimental Investigations : Early experimental work using radiolabeled magnesium bromide (Mg*Br₂) mixed with diethylmagnesium demonstrated a statistical exchange of magnesium, confirming the dynamic nature of the equilibrium. caltech.edu A common and synthetically important application of this equilibrium is the addition of 1,4-dioxane (B91453) to an ethereal solution of a Grignard reagent. wikipedia.orgwikipedia.org The dioxane forms a highly insoluble coordination polymer with the magnesium halide, MgX₂(dioxane)₂, which precipitates from the solution. wikipedia.org This precipitation effectively removes the magnesium halide, shifting the equilibrium completely to the right and yielding a solution of the dialkylmagnesium compound. wikipedia.org

Theoretical Investigations : Computational studies, often employing Density Functional Theory (DFT), have provided significant insight into the thermodynamics of the Schlenk equilibrium. researchgate.netnih.gov These studies confirm that solvation plays a critical role. The stabilization energy afforded by solvent coordination decreases in the order MgX₂ > RMgX > R₂Mg. researchgate.net This differential stabilization influences the equilibrium position. Theoretical models show that in diethyl ether, the equilibrium tends to favor the alkylmagnesium halide (RMgX). researchgate.netnih.gov In contrast, tetrahydrofuran (B95107) (THF), being a stronger Lewis base, solvates the resulting magnesium halide more effectively, thus shifting the equilibrium more towards the formation of the dialkylmagnesium and magnesium halide products. researchgate.netnih.gov

| Solvent | Relative Position of Schlenk Equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) | Primary Reason |

|---|---|---|

| Diethyl Ether (Et₂O) | Favors RMgX (Left side) | Moderate solvation of all species; equilibrium favors the mixed halide-alkyl species. researchgate.netnih.gov |

| Tetrahydrofuran (THF) | Balanced or slightly favors R₂Mg + MgX₂ (Right side) | Stronger solvation of the MgX₂ species promotes disproportionation. researchgate.netnih.gov |

| Dioxane (added) | Driven completely to R₂Mg + MgX₂ (Right side) | Precipitation of insoluble MgX₂(dioxane)₂ adduct removes product from solution. wikipedia.orgwikipedia.org |

Coordination Chemistry of Diethylmagnesium with Donor Solvents

The interaction of diethylmagnesium with donor solvents is a defining feature of its chemistry. Solvents like diethyl ether and THF act as Lewis bases, donating electron pairs to the Lewis acidic magnesium center. This coordination is crucial for dissolving the organometallic compound and modulating its reactivity. In the presence of sufficient donor solvent, the magnesium atom in diethylmagnesium typically becomes tetracoordinated, binding to the two ethyl groups and two solvent molecules. wikipedia.org Ab initio molecular dynamics simulations have shown that for related systems, the magnesium centers can accept multiple solvation structures, and the dynamics of solvent coordination and de-coordination are essential for processes like the Schlenk equilibrium. researchgate.netacs.org The strength of the coordination depends on the Lewis basicity of the solvent, with THF generally forming more stable adducts than diethyl ether. researchgate.netsmu.ca

Spectroscopic and Diffraction Studies of Diethylmagnesium and Related Complexes

Advanced analytical techniques have been indispensable in mapping the complex structures and dynamic behaviors of diethylmagnesium, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Stability and Exchange Processes

NMR spectroscopy is a powerful tool for probing the dynamic nature of diethylmagnesium in solution. numberanalytics.com Studies have shown that the exchange of alkyl groups between different organomagnesium species involved in the Schlenk equilibrium (e.g., between Et₂Mg and EtMgBr) is typically very rapid on the NMR timescale at room temperature. caltech.educaltech.edu This results in time-averaged signals, where the chemical shifts and coupling constants represent a weighted average of the exchanging species. caltech.edu

However, by lowering the temperature, these exchange processes can be slowed. caltech.edu In some cases, distinct NMR signals for the different species, such as the dialkylmagnesium and the Grignard reagent, can be resolved at low temperatures, allowing for direct observation of the components of the Schlenk equilibrium. caltech.edu Furthermore, NMR has been used to study the configurational stability of the carbon-magnesium bond. For primary Grignard reagents, inversion of configuration at the α-carbon is rapid, and the rate of this process is sensitive to the solvent and the presence of salts, suggesting a mechanism with a kinetic order greater than one. harvard.edu

X-ray Crystallography of Diethylmagnesium Adducts and Associated Organomagnesium Species

Single-crystal X-ray diffraction provides definitive structural information in the solid state. While a crystal structure for unsolvated diethylmagnesium is not commonly cited due to its polymeric and highly reactive nature, the structure of the closely related dimethylmagnesium has been shown to be a polymer with bridging methyl groups and tetrahedral magnesium centers. wikipedia.org The linear chain structure observed for dimethylmagnesium is also seen for diethylmagnesium. wikipedia.org

Theoretical and Computational Chemistry Approaches to Diethylmagnesium Structure and Reactivity

Theoretical and computational chemistry have become indispensable tools for elucidating the complex structural and reactive nature of organometallic compounds like diethylmagnesium. These methods provide detailed insights at the atomic level, complementing experimental data and explaining phenomena that are often difficult to observe directly.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. unam.mx It has been successfully applied to study diethylmagnesium, both as an isolated molecule (in the gas phase) and in solution (solvated systems). DFT calculations allow for the modeling of molecular geometries, energies, and reaction pathways.

Research employing DFT, for instance using the B3LYP functional with the 6-31+G* basis set, has been instrumental in studying the Schlenk equilibrium, which involves the redistribution of ligands in organomagnesium compounds. researchgate.net These computational studies analyze the equilibrium between diethylmagnesium (Et₂Mg) and its corresponding Grignard reagent (EtMgX) and magnesium halide (MgX₂).

In the gas phase, DFT calculations can predict the intrinsic stability and structure of diethylmagnesium and related species. When studying solvated systems, a "supermolecule" approach is often used, where the central magnesium compound is explicitly coordinated to a number of solvent molecules, such as diethyl ether (Et₂O) or tetrahydrofuran (THF). researchgate.net This cluster is then often treated with a continuum solvent model (like the SMD model) to account for the bulk solvent effects. acs.orguio.no

Computational studies have demonstrated that the stability imparted by solvent molecules varies. The interaction with solvents decreases in the order MgX₂ > RMgX > R₂Mg (where R=ethyl). researchgate.net Furthermore, THF has been shown to be a stronger solvating agent for magnesium compounds than diethyl ether. researchgate.net For instance, ab initio molecular dynamics (AIMD) simulations combined with metadynamics have been used on analogous systems like CH₃MgCl in THF to explore the free energy surface of the Schlenk equilibrium and the dynamics of solvent exchange. acs.orgacs.org These studies reveal that the coordination number and geometry around the magnesium center are highly dynamic and dependent on the specific solvent environment. acs.orguio.no

Table 1: Overview of DFT Methods Applied to Organomagnesium Systems

| Method/Technique | Application | Purpose | Reference |

| DFT Functionals | |||

| B3LYP | Geometry Optimization, Energy Calculation | Used to study the Schlenk equilibrium for species including diethylmagnesium. | researchgate.net |

| M06-2X | Energy Calculation | Used for thermodynamic insights on solvation and complexation of Mg-Cl species. | researchgate.net |

| Basis Sets | |||

| 6-31+G* / 6-31+G** | Atomic Orbital Description | Provides a flexible basis set for describing the electronic structure of magnesium, carbon, and associated atoms. | researchgate.netuio.no |

| Solvation Models | |||

| Supermolecule Approach | Explicit Solvation | Models direct coordination of solvent molecules (e.g., THF, Et₂O) to the Mg center. | researchgate.net |

| SMD | Implicit Solvation | Models the bulk solvent as a continuum to account for long-range electrostatic effects. | acs.orguio.no |

| Dynamics | |||

| AIMD / Metadynamics | Simulation of Molecular Motion | Elucidates the dynamic behavior, free energy surfaces, and solvent exchange mechanisms in solution. | acs.orgacs.org |

Computational modeling provides profound insights into the nature of the bonds within diethylmagnesium, specifically the metal-carbon (Mg-C) bond and interactions with coordinating ligands. The Mg-C bond possesses significant ionic character, which influences the compound's structure and reactivity. researchgate.net

DFT calculations are used to determine key structural parameters, such as bond lengths and angles. For example, the terminal Mg-C(ethyl) bond length in a related N-heterocyclic carbene adduct, [(IMes)MgEt₂]₂, was found to be 2.133(4) Å. wikipedia.org In the Grignard reagent EtMgBr(THF)₂, the Mg-C bond length was determined to be 2.15(2) Å. wikipedia.org These values, obtained through experimental structures, serve as benchmarks for computational models. Theoretical calculations can then explore how these parameters change with aggregation or coordination to different ligands.

Natural Bond Orbital (NBO) analysis is a computational technique frequently used in conjunction with DFT to understand bonding. NBO analysis can quantify the charge distribution on atoms and the nature of donor-acceptor interactions between orbitals. acs.orguio.no For example, in analogous magnesium systems, NBO analysis has shown a higher degree of electron donation from the methyl group to the magnesium center compared to a chloride ligand, highlighting the nature of the Mg-C bond. uio.no

Table 2: Selected Bond and Interaction Data for Diethylmagnesium and Related Compounds

| Compound | Parameter | Value | Method | Reference |

| [(IMes)MgEt₂]₂ | Mg-C(ethyl) bond length | 2.133(4) Å | X-ray Crystallography | wikipedia.org |

| EtMgBr(THF)₂ | Mg-C(ethyl) bond length | 2.15(2) Å | X-ray Crystallography | wikipedia.org |

| CH₃MgCl | Mg contribution to C lone pair (χMg) | 10.2% | NBO Analysis (DFT) | uio.no |

| R₂Mg (R=Et) | Solvent Stabilization | THF > Diethyl Ether | DFT Calculation | researchgate.net |

| (C₃H₅)₂Mg | Allyl Group Hapticity (No Solvent) | η³ | DFT Calculation | wikipedia.org |

| (C₃H₅)₂Mg(THF)₂ | Allyl Group Hapticity (with THF) | η¹ | DFT Calculation | wikipedia.org |

Reactivity and Mechanistic Investigations of Diethylmagnesium in Organic Transformations

Fundamental Reaction Types Involving Diethylmagnesium

One of the primary applications of diethylmagnesium in organic synthesis is as an alkylating agent to form new carbon-carbon bonds. ontosight.ai This is achieved through its reaction with a variety of electrophilic substrates. A common example is the nucleophilic substitution reaction with alkyl halides, where the ethyl group displaces a halide to create a new alkane. ontosight.ai

The utility of diethylmagnesium extends to more complex carbon-carbon bond-forming reactions. alevelchemistry.co.uk For instance, it can react with imines to generate α-substituted diarylmethylamines, a transformation that avoids common side reactions like 1,2-reduction. The choice of solvent significantly impacts the reactivity of diethylmagnesium; solvents like diethyl ether stabilize the reagent through weak coordination, promoting rapid nucleophilic reactions, while stronger coordinating solvents like tetrahydrofuran (B95107) (THF) can moderate reactivity.

Carbomagnesiation is a reaction where a carbon-magnesium bond adds across a carbon-carbon multiple bond. wikipedia.org While carbon-carbon unsaturated bonds are generally unreactive toward organomagnesium reagents, the addition can be facilitated, particularly with the use of transition metal catalysts. wikipedia.orgresearchgate.net

Zirconocene (B1252598) dichloride (Cp2ZrCl2) has been identified as an effective catalyst for the carbomagnesiation of olefins with diethylmagnesium. researchgate.netnobelprize.org This catalytic system enables the stereoselective cis-carbomagnesiation of strained olefins like norbornene and dicyclopentadiene. researchgate.net Furthermore, diethylmagnesium can add regiospecifically to α-olefins in the presence of catalytic Cp2ZrCl2, yielding higher dialkylmagnesium compounds that are otherwise difficult to obtain. researchgate.net The reaction with norbornadiene, when catalyzed by Cp2ZrCl2, proceeds with an intramolecular rearrangement to form a substituted nortricyclene. researchgate.net

The reaction of diethylmagnesium with alkynes has also been investigated. Studies on the reaction with hexyne-1 have provided insights into the reactivity of dialkylmagnesium compounds with terminal alkynes. doi.orgacs.org These reactions are fundamental for creating stereodefined organomagnesium reagents, which are valuable intermediates in organic synthesis. researchgate.net

Alkylation and Carbon-Carbon Bond Formation with Diverse Electrophiles

Specific Reactivity Profiles of Diethylmagnesium with Key Functional Groups

Diethylmagnesium readily reacts with carbonyl compounds through nucleophilic addition. libretexts.org The ethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org

Aldehydes and Ketones: The reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after acidic workup. ontosight.ailibretexts.orglibretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance and a more partially positive carbonyl carbon. libretexts.org The initial product of the addition is a magnesium alkoxide, which is then protonated to give the final alcohol product. libretexts.org

Esters: The reaction of diethylmagnesium with esters is more complex and results in the formation of tertiary alcohols containing two ethyl groups from the reagent. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a two-step sequence. The first equivalent of diethylmagnesium adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group to form a ketone. chemistrysteps.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of diethylmagnesium to form a tertiary alkoxide, which gives the tertiary alcohol upon hydrolysis. chemistrysteps.com Because the ketone intermediate is highly reactive, the reaction cannot be stopped at the ketone stage. chemistrysteps.com

Table 1: Reactivity of Diethylmagnesium with Carbonyl Compounds

| Carbonyl Substrate | Initial Product | Final Product (after hydrolysis) | Moles of Et2Mg Consumed |

|---|---|---|---|

| Aldehyde (RCHO) | Magnesium alkoxide | Secondary alcohol (R-CH(Et)-OH) | 1 |

| Ketone (R-CO-R') | Magnesium alkoxide | Tertiary alcohol (R-C(Et)(R')-OH) | 1 |

| Ester (R-CO-OR') | Ketone (R-CO-Et) | Tertiary alcohol (R-C(Et)2-OH) | 2 |

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their significant ring strain. masterorganicchemistry.comlibretexts.org Diethylmagnesium serves as an effective carbon nucleophile for this transformation. masterorganicchemistry.comnih.gov The reaction proceeds via an SN2 mechanism, where the ethyl anion attacks one of the epoxide carbons, leading to the simultaneous breaking of a carbon-oxygen bond. masterorganicchemistry.comlibretexts.org

In the case of unsymmetrical epoxides, the reaction is regioselective. Under the basic or nucleophilic conditions provided by diethylmagnesium, the attack occurs at the less sterically hindered carbon atom. libretexts.org This results in the formation of a trans-substituted alcohol after workup. libretexts.org The high reactivity of epoxides compared to other less strained cyclic ethers, like tetrahydrofuran, allows for these reactions to occur under milder conditions. libretexts.orgdtu.dk

Table 2: Regioselectivity in Epoxide Ring-Opening by Diethylmagnesium

| Epoxide | Site of Nucleophilic Attack | Product Type |

|---|---|---|

| Symmetrical | Either carbon | Single alcohol |

Diethylmagnesium adds across the carbon-nitrogen triple bond of nitriles to form magnesium ketimides, which upon hydrolysis yield ketones. acs.orgmasterorganicchemistry.com Kinetic studies have provided insight into the mechanism of this reaction.

A study of the reaction of dimethylmagnesium with benzonitrile (B105546) in diethyl ether found the reaction to be first-order in the nitrile and first-order in the organomagnesium compound. acs.org A similar investigation involving diethylmagnesium and various para-substituted benzonitriles in tetrahydrofuran (THF) also revealed important mechanistic details. cdnsciencepub.com The reaction rates were found to correlate with a Hammett plot, yielding a positive rho (ρ) value of +1.57. cdnsciencepub.com This positive value indicates that the reaction is accelerated by electron-withdrawing substituents on the benzonitrile, which increase the electrophilicity of the nitrile carbon. This suggests the rate-determining step involves a dipolar, but likely not fully ionic, transition state. cdnsciencepub.com

It has also been noted that in the reaction of diethylmagnesium with benzonitrile, only about 50% of the available ethyl groups participate in the addition reaction. acs.org

Table 3: Hammett Correlation for the Reaction of Diethylmagnesium with p-Substituted Benzonitriles

| Substituent (X) in p-X-C6H4CN | Rate Constant (k) |

|---|---|

| OCH3 | (relative value) low |

| CH3 | (relative value) |

| H | (relative value) |

| Cl | (relative value) |

| CF3 | (relative value) high |

This table illustrates the trend observed in the study by Storfer and Becker, where electron-withdrawing groups increase the reaction rate (ρ = +1.57). cdnsciencepub.com

Reactivity with Other Protic and Electrophilic Substrates

Diethylmagnesium exhibits significant reactivity towards a variety of protic and electrophilic substrates due to the highly polarized magnesium-carbon bond, which renders the ethyl group nucleophilic. ontosight.ai

Protic Substrates:

Alcohols and Water: Diethylmagnesium readily reacts with protic compounds like water and alcohols. libretexts.orgunacademy.com This reaction proceeds via protonolysis, where the ethyl group acts as a base, abstracting a proton from the hydroxyl group to form ethane (B1197151) gas and the corresponding magnesium alkoxide or hydroxide. libretexts.orgunacademy.comquora.com For instance, the reaction with a generic alcohol (R-OH) can be represented as: (C₂H₅)₂Mg + 2 R-OH → (RO)₂Mg + 2 C₂H₆ quora.com

Amines: Primary and secondary amines also react with diethylmagnesium. rsc.orgescholarship.org For example, dimethylamine (B145610) reacts with diethylmagnesium in a 1:1 molar ratio to yield a presumed polymeric amide. rsc.org Similarly, diethylamine (B46881) and di-isopropylamine react to form ethylmagnesium derivatives. rsc.org

Terminal Alkynes: The acidic proton of terminal alkynes can be abstracted by diethylmagnesium, leading to the formation of a magnesium acetylide and ethane. libretexts.org This reaction is a common method for generating alkynyl Grignard-type reagents. libretexts.org

Electrophilic Substrates:

Nitriles: Diethylmagnesium adds to the carbon-nitrogen triple bond of nitriles. rsc.orgacs.org For instance, it reacts with benzonitrile to form an intermediate ketimine, which upon hydrolysis yields a ketone. acs.orgcdnsciencepub.comcdnsciencepub.com The reaction with t-butyl cyanide and phenyl cyanide also results in products containing azomethine bonds. rsc.org

Carbonyl Compounds: As a potent nucleophile, diethylmagnesium readily attacks the electrophilic carbon of carbonyl compounds such as aldehydes and ketones, leading to the formation of secondary and tertiary alcohols, respectively, after hydrolysis. ontosight.ailibretexts.org

The following table summarizes the reactivity of diethylmagnesium with various protic and electrophilic substrates:

| Substrate Type | Example Substrate | Product after Hydrolysis |

| Protic | Alcohol (R-OH) | Ethane |

| Protic | Amine (R₂NH) | Ethane |

| Protic | Terminal Alkyne (RC≡CH) | Ethane |

| Electrophilic | Carbon Dioxide (CO₂) | Propanoic Acid |

| Electrophilic | Benzonitrile (C₆H₅CN) | Propiophenone |

| Electrophilic | Aldehyde (RCHO) | Secondary Alcohol |

| Electrophilic | Ketone (R₂CO) | Tertiary Alcohol |

Mechanistic Pathways and Kinetic Studies of Diethylmagnesium Reactions

The mechanisms of reactions involving diethylmagnesium are complex and can proceed through different pathways depending on the substrate and reaction conditions. operachem.com In solution, diethylmagnesium exists in equilibrium with ethylmagnesium halides (Grignard reagents) through the Schlenk equilibrium, and all species present can be reactive. acs.orgwikipedia.orgcaltech.edu

Nucleophilic Addition Pathway: For many reactions, particularly with carbonyl compounds, a nucleophilic addition mechanism is dominant. operachem.com This can occur via several routes:

Mononuclear Mechanism: The reaction can proceed through a mononuclear magnesium complex where the substrate is coordinated to the magnesium center. operachem.com

Dinuclear (Vicinal) Mechanism: A dinuclear complex can also be the reactive intermediate, where the reacting species are bound to two different magnesium atoms. operachem.com This pathway often has a lower activation energy. operachem.com The transition state involves the carbonyl compound bridging the two magnesium atoms, bringing the electrophile and the nucleophilic ethyl group into close proximity for reaction. operachem.com

Intermediate Species:

Magnesium Complexes: The initial step in many reactions is the formation of a coordination complex between diethylmagnesium and the substrate. operachem.com

Ketimines: In reactions with nitriles, ketimines are formed as isolable intermediate products. cdnsciencepub.comcdnsciencepub.com

Magnesium Alkoxides/Carboxylates: The initial products of reactions with carbonyls and carbon dioxide are magnesium alkoxides and carboxylates, respectively, before hydrolysis. libretexts.orgucalgary.ca

Computational studies have been instrumental in elucidating the structures of these intermediates and the associated transition states, highlighting the role of solvent molecules in stabilizing these species. uio.no

Kinetic studies provide valuable insights into the reaction mechanisms of diethylmagnesium. The reaction of diethylmagnesium with para-substituted benzonitriles has been investigated kinetically. cdnsciencepub.comcdnsciencepub.com The reaction was found to be first-order in both the nitrile and diethylmagnesium. cdnsciencepub.com

A Hammett plot for this reaction, which correlates the reaction rates with the electronic properties of the substituents on the benzonitrile, yields a positive rho (ρ) value of +1.57. cdnsciencepub.com This positive value indicates that electron-withdrawing groups on the benzonitrile accelerate the reaction, which is consistent with a nucleophilic attack mechanism where the electron-poor nitrile carbon is more susceptible to attack by the ethyl anion from diethylmagnesium. cdnsciencepub.comcdnsciencepub.com

The following table shows representative data that could be used to construct a Hammett plot for the reaction of diethylmagnesium with para-substituted benzonitriles.

| Substituent (p-X) | σ (Sigma Constant) | Relative Rate (k_rel) | log(k_rel) |

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.55 | -0.26 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.20 | 0.34 |

| -CN | 0.66 | 10.5 | 1.02 |

While nucleophilic pathways are common, radical mechanisms can also operate, particularly in the formation of organomagnesium compounds and in certain reactions of diethylmagnesium. operachem.com

Formation of Organomagnesium Compounds: The formation of Grignard reagents, and by extension dialkylmagnesium compounds, from an alkyl halide and magnesium metal is believed to proceed via a single electron transfer (SET) from the magnesium surface to the alkyl halide. google.comalfredstate.edualfa-chemistry.com This generates a radical anion that can then form the organomagnesium compound. alfredstate.edu The reaction occurs at the magnesium surface-solution interface. alfredstate.edu The surface of the magnesium metal is often covered by a passivating layer of oxides and hydroxides, and activation is required to initiate the reaction. google.comresearchgate.net This can involve mechanical activation or the use of initiators like iodine. wikipedia.orgalfa-chemistry.comresearchgate.net

Radical Reactivity: Diethylmagnesium itself can participate in radical reactions. For instance, a radical pathway is suggested for the cyclization of certain allyl β-iodoacetals mediated by ethylmagnesium bromide (which is in equilibrium with diethylmagnesium). acs.org The preference for a radical versus a nucleophilic pathway can be influenced by the substrate's reduction potential and steric hindrance. operachem.com Substrates with low reduction potentials and bulky substituents are more likely to react via a radical mechanism. operachem.com

Diethylmagnesium is a valuable reagent in transmetalation reactions, which involve the transfer of an organic group from one metal to another. unimelb.edu.au These reactions are driven by the relative electronegativities of the metals involved, with the more electropositive metal generally forming the more ionic salt. libretexts.org

Examples of Transmetalation Reactions:

With Mercury Compounds: Historically, diethylmagnesium was prepared by the reaction of diethylmercury (B1204316) with magnesium metal. unimelb.edu.audigimat.in

With Boron Compounds: Diethylmagnesium reacts with boron trifluoride diethyl etherate in what is considered an organometallic exchange reaction. gatech.edu

With Aluminum Compounds: The reaction of diethylmagnesium with diethylaluminum fluoride (B91410) has been studied, though it did not produce aluminum-free ethylmagnesium fluoride. gatech.edu

With Zirconium Complexes: Diethylmagnesium can add to α-olefins in the presence of catalysts like bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), a process that involves carbomagnesiation. nobelprize.orgresearchgate.netpageplace.de

These exchange reactions are crucial for the synthesis of a wide range of organometallic compounds that may be difficult to prepare directly. The Schlenk equilibrium itself is a form of redistribution equilibrium, where ethyl groups and halides are exchanged between magnesium centers. wikipedia.orgcaltech.edu

The following table provides examples of organometallic exchange reactions involving diethylmagnesium.

| Reactant 1 | Reactant 2 | Product(s) |

| Diethylmagnesium | Diethylmercury | Magnesium, Diethylmercury |

| Diethylmagnesium | Boron trifluoride etherate | Phenylmagnesium fluoride (from diphenylmagnesium) |

| Diethylmagnesium | Diethylaluminum fluoride | Mixture of magnesium and aluminum compounds |

| Diethylmagnesium | α-olefin (with Cp₂ZrCl₂ catalyst) | Alkylmagnesium compound |

Diethylmagnesium in Transmetalation and Redistribution Equilibria

Impact of Redistribution Equilibria on Reaction Selectivity and Yields

The reactivity of diethylmagnesium in organic transformations is profoundly influenced by its participation in redistribution equilibria, most notably the Schlenk equilibrium. This equilibrium describes the reversible interconversion between a dialkylmagnesium species (R₂Mg) and its corresponding alkylmagnesium halide (RMgX) in solution. For diethylmagnesium (Et₂Mg), the equilibrium can be represented as:

2 EtMgX ⇌ Et₂Mg + MgX₂

Where X represents a halide (Cl, Br, I).

Influence on Reaction Rates and Yields

Detailed mechanistic investigations have revealed that the individual components of the Schlenk equilibrium possess different intrinsic reactivities. Generally, halogen-free dialkylmagnesium compounds are more reactive in certain transformations than their corresponding alkylmagnesium halide counterparts. The presence of magnesium halides, a key component on one side of the equilibrium, often serves to attenuate the reaction rate. caltech.edu

A clear example is the metalation of terminal alkynes. Research has shown that halogen-free diethylmagnesium reacts significantly faster with 1-hexyne (B1330390) in an ether solvent compared to ethylmagnesium bromide. core.ac.uk The presence of magnesium halide markedly reduces the rate of reaction for the dialkylmagnesium species. caltech.edu This suggests that reactions relying on the high nucleophilicity or basicity of the ethyl group may proceed more efficiently when the equilibrium is shifted towards the dialkylmagnesium species.

This effect is also observed in addition reactions. In the conjugate addition of organomagnesium reagents to α,β-unsaturated esters, the dialkylmagnesium species appears to be the more effective reagent. A study on the addition of a butylmagnesium reagent to t-butyl crotonate demonstrated a notable decline in product yield when the equilibrium was shifted away from the dialkyl species.

Table 1: Effect of Reagent Composition on the Yield of Conjugate Addition to t-Butyl Crotonate

| Reagent Composition | Relative Yield of Conjugate Addition Product |

|---|---|

| Dibutylmagnesium (Bu₂Mg) | Highest |

| Butylmagnesium Bromide (BuMgBr) | Lower |

| Butylmagnesium Bromide + added MgBr₂ | Lowest |

This table is based on findings reported for the reaction of butylmagnesium reagents with t-butyl crotonate, illustrating that the presence of magnesium bromide, a component of the Schlenk equilibrium, lowers the yield of the conjugate addition product. core.ac.uk

Impact on Reaction Selectivity

The redistribution equilibrium is a critical determinant of selectivity in reactions where multiple outcomes are possible, such as 1,2- versus 1,4-additions to α,β-unsaturated carbonyls and diastereoselective additions to chiral substrates.

Catalytic and Advanced Synthetic Applications of Diethylmagnesium in Research

Diethylmagnesium in Transition Metal-Catalyzed Reactions

The application of diethylmagnesium in transition metal-catalyzed processes has significantly broadened the horizons of organic synthesis. beilstein-journals.orgnih.govmdpi.comfrontiersin.org Its ability to act as an alkylating agent and engage in transmetalation makes it a valuable component in numerous catalytic cycles.

Cross-coupling reactions are fundamental transformations for C-C bond formation, and diethylmagnesium has been employed as a crucial reagent in this context. ontosight.aiprinceton.edunih.gov While Grignard reagents (RMgX) are more commonly associated with this chemistry, halide-free diethylmagnesium offers distinct advantages in specific applications where halide ions might interfere with the catalytic process. wikipedia.org

Iron-catalyzed cross-coupling reactions, which are valued for being cost-effective and environmentally benign, can utilize organomagnesium reagents. researchgate.net For instance, iron salts have been shown to catalyze the cross-coupling of Grignard reagents with various organic electrophiles. researchgate.netresearchgate.net Diethylmagnesium can participate in these reactions, serving as the nucleophilic ethyl source. Another significant area is the palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis. nobelprize.org Diethylmagnesium can be used in these reactions, often involving transmetalation to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond.

A notable application involves the synthesis of N-heterocyclic carbene (NHC) complexes of magnesium. The first of these, [(IMes)MgEt₂]₂, was synthesized by simply mixing the stable carbene with diethylmagnesium, showcasing its utility as a precursor for more complex organometallic structures that can have catalytic applications. wikipedia.org

Table 1: Examples of Diethylmagnesium in Cross-Coupling Methodologies

| Catalyst System | Substrates | Product Type | Significance | Reference(s) |

| Iron Salts (e.g., FeCl₃) | Aryl/Alkenyl Halides + Et₂Mg | Ethyl-substituted Arenes/Alkenes | Environmentally benign and cost-effective C-C bond formation. researchgate.net | researchgate.netresearchgate.net |

| Palladium Complexes | Aryl/Alkenyl Halides + Et₂Mg | Ethyl-substituted Arenes/Alkenes | High efficiency and functional group tolerance in C-C bond formation. | nobelprize.org |

| None (direct reaction) | N-heterocyclic carbene (IMes) + Et₂Mg | NHC-Magnesium Complex ([(IMes)MgEt₂]₂) | Precursor to novel organomagnesium species with potential catalytic activity. | wikipedia.org |

One of the most powerful applications of diethylmagnesium is in zirconium-catalyzed carbomagnesiation of unsaturated bonds. researchgate.netmolaid.comscholaris.ca This reaction allows for the direct, regioselective addition of an ethyl group and a magnesium moiety across a double or triple bond, generating a new, more complex organomagnesium reagent that can be trapped with various electrophiles. researchgate.netsoton.ac.uk

The dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂)-catalyzed ethylmagnesiation of terminal alkenes using diethylmagnesium has been studied extensively. soton.ac.ukresearchgate.net Depending on the reaction conditions and the substrate, this process can yield either monomagnesiated or 1,4-dimagnesiated products. researchgate.netsoton.ac.uk These intermediates can then be functionalized to introduce a wide range of chemical groups. soton.ac.uk This methodology has been applied to various alkenes, including strained systems like norbornene and norbornadiene derivatives, leading to the stereoselective synthesis of complex polycyclic structures. thieme-connect.dethieme-connect.de The mechanism is believed to involve a zirconocene (B1252598) η²-ethylene complex as a key intermediate. soton.ac.uk

Table 2: Zirconium-Catalyzed Carbomagnesiation with Diethylmagnesium

| Substrate | Catalyst | Product Type | Key Feature | Reference(s) |

| Terminal Alkenes | Cp₂ZrCl₂ | Mono- or 1,4-dimagnesiated alkanes | Formation of new organomagnesium reagents for further functionalization. | researchgate.netsoton.ac.ukresearchgate.net |

| Norbornene | Cp₂ZrCl₂ | cis-carbomagnesiated norbornane | Stereoselective addition to a strained bicyclic system. | |

| Norbornadiene | Cp₂ZrCl₂ | Ethylnortricyclane | Transformation via a 1,5-addition pathway. | thieme-connect.dethieme-connect.de |

Diethylmagnesium as a Reagent in Cross-Coupling Methodologies

Diethylmagnesium as a Precursor for Novel Organomagnesium Species

Diethylmagnesium serves as a convenient starting material for the synthesis of other valuable magnesium compounds, particularly when halide-free products are desired. wikipedia.org

Magnesium hydride (MgH₂) is a material of interest for hydrogen storage, and diethylmagnesium provides a route to its synthesis. Thermal decomposition of diethylmagnesium at elevated temperatures (around 200°C) in a vacuum yields magnesium hydride and ethylene (B1197577) gas. ijsr.netresearchgate.net MgH₂ can also be prepared via the reaction of diethylmagnesium with lithium aluminium hydride. wikipedia.org More recently, research has shown that di-tert-butylmagnesium, which can be synthesized from other dialkylmagnesium compounds, decomposes at a lower temperature to form MgH₂, highlighting the role of organomagnesium precursors in materials science. researchgate.net

Beyond hydrides, diethylmagnesium is a precursor to a variety of magnesium derivatives. It reacts with bis(trimethylphosphoranyliden)ammonium salts to form spiro heterocyclic compounds. researchgate.net It is also used in the synthesis of dicopper alkyl complexes, where it serves as an ethylating agent for the copper centers. escholarship.org

Ligand exchange reactions provide a powerful method for generating new chemical species, and diethylmagnesium readily participates in such transformations. libretexts.orgchemguide.co.ukyoutube.com These reactions allow for the synthesis of mixed organomagnesium compounds (RMgR') and magnesium amides or alkoxides.

For example, diethylmagnesium reacts with 1,3,6,8-tetra-tert-butylcarbazole in tetrahydrofuran (B95107) to yield ethyl(1,3,6,8-tetra-tert-butylcarbazolyl)magnesium, a mixed alkyl-amido magnesium complex. researchgate.netresearchgate.net Similarly, exchange reactions with other organic compounds containing acidic protons can lead to new magnesium derivatives. researchgate.netcore.ac.uk The Schlenk equilibrium itself is a fundamental example of an exchange reaction, where dialkylmagnesium (R₂Mg) and magnesium halides (MgX₂) are in equilibrium with the Grignard reagent (RMgX). wikipedia.org Driving this equilibrium, for instance by precipitating the magnesium halide with dioxane, is a common method for preparing pure dialkylmagnesium compounds like diethylmagnesium. wikipedia.org

Generation of Alkylmagnesium Hydrides and Other Magnesium Derivatives

Expanding the Scope of Diethylmagnesium in Complex Molecule Synthesis

The methodologies described above, particularly zirconium-catalyzed carbomagnesiation, have been instrumental in the synthesis of complex organic molecules. ontosight.aischolaris.ca The ability to form a C-C bond and simultaneously install a reactive organomagnesium handle in a single, often stereoselective, step provides a powerful tool for synthetic chemists.

A prime example is the application of Zr-catalyzed carbomagnesiation in the synthesis of the natural product fluvirucin B₁. researchgate.net This synthesis utilized variations of the carbomagnesiation process to construct key fragments of the target molecule, demonstrating the real-world applicability of this diethylmagnesium-based methodology in assembling complex natural products. The reaction of diethylmagnesium with α-olefins, catalyzed by Cp₂ZrCl₂, produces higher, often difficult to access, dialkyl organomagnesium compounds, which are themselves valuable intermediates for further synthetic elaboration. researchgate.net These reactions underscore the expanding role of diethylmagnesium from a simple alkylating agent to an enabling reagent in advanced organic synthesis. ontosight.aigoogle.com

Strategies for Enhanced Regio- and Stereoselectivity in Diethylmagnesium-Mediated Transformations

Achieving high levels of selectivity is a paramount goal in organic synthesis. For reactions involving diethylmagnesium, researchers have developed several strategies to control the regio- and stereochemical outcomes of transformations, such as additions to unsaturated systems and carbometalation reactions.

Chiral Ligand Modification: One of the most effective methods for inducing enantioselectivity in the addition of organometallic reagents to carbonyls is the use of stoichiometric or catalytic amounts of a chiral, non-racemic ligand. In the case of diethylmagnesium, its reaction with aldehydes can be rendered highly enantioselective by pre-complexation with a chiral modifier. A notable example involves the use of the axially chiral binaphthol ligand. When diethylmagnesium is treated with the di-lithium salt of (S)-2,2'-dihydroxy-1,1'-binaphthyl, the resulting chiral organomagnesium reagent adds to benzaldehyde (B42025) to produce (S)-1-phenyl-1-propanol with up to 92% enantiomeric excess (ee). iupac.org This high degree of asymmetric induction is achieved by creating a well-defined, chiral environment around the reactive magnesium center.

Transition-Metal Catalysis: The scope and selectivity of diethylmagnesium can be significantly enhanced through transition-metal catalysis. Zirconium-catalyzed carbomagnesiation of alkenes is a powerful method for carbon-carbon bond formation. researchgate.netnobelprize.org In these reactions, a catalyst such as dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂) activates the alkene toward the addition of the ethyl group from diethylmagnesium. researchgate.net This process is highly regiospecific, with the ethyl group adding to the less substituted carbon of the double bond. researchgate.net Furthermore, the reaction can be highly stereoselective; for instance, the carbomagnesiation of norbornene with diethylmagnesium proceeds via a cis-addition. researchgate.net The development of chiral zirconocene catalysts has enabled enantioselective versions of this reaction, opening a pathway to chiral alkanes from simple alkenes. researchgate.net

Formation of Magnesium "Ate" Complexes: The reactivity and selectivity of diethylmagnesium can be dramatically altered by forming "ate" complexes. These are bimetallic species, typically formed by reacting an organomagnesium compound with an organolithium reagent. researchgate.net For example, a solution containing both diethylmagnesium and ethyllithium (B1215237) exhibits unique reactivity. While diethylmagnesium alone reacts with pyridine (B92270) to give exclusively the 1,2-addition product, the mixed diethylmagnesium-ethyllithium system yields significant amounts of the 1,4-addition product. researchgate.netacs.org This shift in regioselectivity highlights the distinct nature of the ate complex as the reactive species. These complexes can also be used to achieve high stereoselectivity; for example, the halogen-magnesium exchange on alkenyl halides using a magnesium ate complex proceeds with retention of the double bond's configuration. researchgate.netacs.org

| Strategy | Transformation | Example System | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Chiral Ligand Modification | Enantioselective ethylation of an aldehyde | Et₂Mg + (S)-BINOL-Li₂ + Benzaldehyde | Up to 92% ee | iupac.org |

| Transition-Metal Catalysis | Stereoselective carbomagnesiation of an alkene | Et₂Mg + Norbornene (Cp₂ZrCl₂ catalyst) | cis-Addition product | researchgate.net |

| "Ate" Complex Formation | Regioselective addition to pyridine | Et₂Mg + EtLi + Pyridine | Shift from 1,2- to 1,4-addition | researchgate.netacs.org |

| "Ate" Complex Formation | Stereospecific halogen-magnesium exchange | iPrnBu₂MgLi + Alkenyl halide | Retention of configuration | researchgate.netacs.org |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving a sequence of intramolecular transformations, are highly valued for their efficiency in building complex molecules. organic-chemistry.orgtcichemicals.com Diethylmagnesium and its derivatives, particularly magnesium ate complexes, can serve as key initiators for such processes.

A prominent example is the use of a chiral organomagnesiate ate complex to initiate an enantioselective cascade reaction for the synthesis of 3-substituted isobenzofuranones. researchgate.net This process begins with a highly selective halogen-magnesium exchange between a chiral magnesium ate complex, such as (S)‐(BIPHEN)BuMgLi, and an ethyl-2-iodobenzoate substrate. The resulting arylmagnesium intermediate is then trapped in the same pot by an aldehyde. This is followed by a spontaneous intramolecular cyclization (lactonization) to furnish the final chiral phthalide (B148349) product in good yield and high enantiomeric excess. researchgate.net This sequence demonstrates how a diethylmagnesium-derived reagent can trigger multiple bond-forming events in a controlled and stereoselective manner within a single reaction vessel.

| Reaction Type | Key Reagents | Key Steps in Sequence | Product Class | Reference |

|---|---|---|---|---|

| Enantioselective Cascade Reaction | Chiral Organomagnesiate Ate Complex, Ethyl-2-iodobenzoate, Aldehyde | 1. Halogen-Magnesium Exchange 2. Aldehyde Addition 3. Intramolecular Cyclization (Lactonization) | Chiral 3-Substituted Isobenzofuranones | researchgate.net |

The zirconium-catalyzed carbomagnesiation with diethylmagnesium can also be the entry point into a multi-step synthesis, forming a new, more complex organomagnesium reagent that can be further functionalized by quenching with various electrophiles. researchgate.netresearchgate.net While not a one-pot cascade in the strictest sense, this approach integrates a highly selective diethylmagnesium-mediated transformation into a longer, complexity-building sequence. These examples underscore the potential of diethylmagnesium to move beyond its traditional role as a simple Grignard-type reagent and participate in sophisticated, modern synthetic methodologies.

Q & A

What are the standard synthetic routes for preparing diethylmagnesium, and what experimental factors critically influence yield and purity?

Basic Research Question

Methodological Answer:

Diethylmagnesium is synthesized via:

- Hydromagnesiation : Reacting α-olefins (e.g., 1-hexene) with magnesium hydride (MgH₂) under mechanical activation (e.g., ball milling), achieving >80% efficiency .

- Direct Alkylation : Reaction of Mg metal with ethyl halides (e.g., C₂H₅Cl) in anhydrous diethyl ether at 40°C under inert atmosphere .

- Reductive Methods : Reduction of diethylmagnesium bromide with LiAlH₄ in tetrahydrofuran (THF) at 0°C to yield MgH₂ .

Critical Factors for Yield/Purity:

- Moisture Control : Use of Schlenk-line techniques and dry solvents to prevent hydrolysis.

- Solvent Selection : Diethyl ether stabilizes reactive intermediates, while THF enhances MgH₂ solubility .

- Mechanical Activation : Ball-milling MgH₂ with olefins improves reaction kinetics .

Table 1. Synthetic Methods for Diethylmagnesium

| Method | Reactants | Conditions | Yield Efficiency |

|---|---|---|---|

| Hydromagnesiation | MgH₂ + 1-hexene | Mechanical milling | >80% |

| Direct alkylation | Mg + C₂H₅Cl | Diethyl ether, 40°C | 60–75% |

| LiAlH₄ reduction | Mg(C₂H₅)Br + LiAlH₄ | THF, 0°C | 90% |

How can researchers mitigate challenges in handling air-sensitive diethylmagnesium during organometallic syntheses?

Advanced Research Question

Methodological Answer:

Strategies include:

- Inert Atmosphere : Use argon/nitrogen gloveboxes or Schlenk lines for reagent transfer and reaction setup .

- Dry Solvents : Pre-dry solvents (e.g., diethyl ether, THF) over molecular sieves or sodium benzophenone ketyl .

- Stabilizing Additives : Add ligands (e.g., TMEDA) to reduce pyrophoric tendencies and enhance solubility .

- Quenching Protocols : Gradual addition to cold, dry alcohol (e.g., isopropanol) to safely deactivate residual reagent .

Note: Contamination by MgO (from trace moisture) reduces reactivity. Titration with HCl validates active Mg content .

What advanced techniques are recommended for characterizing diethylmagnesium purity and structural integrity?

Basic Research Question

Methodological Answer:

Key methods:

- NMR Spectroscopy : ¹H/¹³C NMR in C₆D₆ confirms ethyl group coordination (δ ~0.5 ppm for Mg-CH₂) and absence of hydrolysis byproducts .

- Elemental Analysis : Matches theoretical composition (C 54.5%, H 9.1%, Mg 36.4%) .

- Titration : Quantifies active Mg via reaction with standardized HCl (1:2 stoichiometry) .

- X-ray Crystallography : Resolves etherate structures (e.g., Mg(C₂H₅)₂·(OEt₂)) but requires air-free crystal growth .

Data Contradictions: Titration may overestimate purity if MgO is present, while NMR detects organic integrity. Cross-validation is critical .

How do solvent choices impact diethylmagnesium reactivity in organometallic syntheses?

Advanced Research Question

Methodological Answer:

- Diethyl Ether : Low polarity stabilizes Mg(C₂H₅)₂ via weak coordination, favoring rapid nucleophilic reactions (e.g., Grignard additions) .

- THF : Stronger coordination slows reactivity but enhances solubility for stoichiometric use in hydromagnesiation .

Table 2. Solvent Effects on Diethylmagnesium

| Solvent | Polarity | Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|

| Diethyl ether | Low | 34.6 | Fast kinetics, ideal for alkylation |

| THF | High | 66 | Slower, suitable for catalysis |

What are the primary applications of diethylmagnesium in modern inorganic synthesis?

Basic Research Question

Methodological Answer:

- Grignard-like Reactions : Nucleophilic alkylation of carbonyl compounds (e.g., ketones, esters) .

- Hydromagnesiation Catalyst : Converts α-olefins to magnesium alkyls for polymer or fine chemical synthesis .

- MgH₂ Production : Reduces LiAlH₄ to synthesize hydrogen-storage materials .

Case Study: Diethylmagnesium enables efficient synthesis of α-substituted diarylmethylamines via imine derivatization, avoiding 1,2-reduction side reactions .

How can researchers resolve contradictions in diethylmagnesium quantification across analytical methods?

Advanced Research Question

Methodological Answer:

- Titration vs. NMR : Titration measures total Mg (including MgO), while NMR quantifies intact Mg-C bonds. Use both to differentiate active Mg from oxides .

- Elemental Analysis : Cross-check C/H/Mg ratios to identify impurities (e.g., excess carbon suggests solvent residues) .

Example: A sample showing 85% Mg via titration but 70% ethyl groups via NMR indicates 15% MgO contamination.

What mechanistic considerations govern diethylmagnesium’s use in catalytic vs. stoichiometric reactions?

Advanced Research Question

Methodological Answer:

- Catalytic Cycles : Requires ligand design (e.g., phosphines) to stabilize Mg intermediates and prevent aggregation. Low solvent polarity (e.g., hexane) enhances turnover .

- Stoichiometric Use : Excess Mg(C₂H₅)₂ ensures complete substrate conversion, often in ethereal solvents .

Case Study: In flurbiprofen synthesis, stoichiometric Mg(C₂H₅)₂ drives malonic ester alkylation to completion, while catalytic applications demand precise ligand control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.